molecular formula C17H15Cl2N5O2S B12153483 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide

Cat. No.: B12153483
M. Wt: 424.3 g/mol
InChI Key: FYHCMOFNILXFBI-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide is a complex organic compound featuring a triazole ring, a methoxyphenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Attachment of the Methoxyphenyl Group:

    Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Acetamide Formation: Finally, the dichlorophenyl acetamide moiety is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds.

Medicine

Medicinally, the compound’s structure suggests potential as an antimicrobial or antifungal agent. Its triazole ring is a common motif in many drugs, indicating possible pharmacological activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide exerts its effects likely involves interaction with biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The methoxyphenyl and dichlorophenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide stands out due to its combination of a triazole ring with both methoxyphenyl and dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15Cl2N5O2S

Molecular Weight

424.3 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

FYHCMOFNILXFBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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